molecular formula C3H4N4O2 B065033 3-nitro-1H-Pyrazol-4-amine CAS No. 170312-10-4

3-nitro-1H-Pyrazol-4-amine

Cat. No.: B065033
CAS No.: 170312-10-4
M. Wt: 128.09 g/mol
InChI Key: XPZVDIIFPQUKAP-UHFFFAOYSA-N
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Description

3-nitro-1H-Pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms The presence of a nitro group at the third position and an amino group at the fourth position makes this compound a unique compound with distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-1H-Pyrazol-4-amine typically involves the nitration of 1H-pyrazol-4-amine. One common method is the reaction of 1H-pyrazol-4-amine with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the third position of the pyrazole ring.

Another method involves the use of 4-chloro-3,5-dinitropyrazole as a starting material, which is then reacted with dimethylformamide (DMF) at elevated temperatures to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced nitrating agents and catalysts can enhance the efficiency of the process, reducing the reaction time and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-nitro-1H-Pyrazol-4-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The amino group at the fourth position can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

    Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems, which are of interest in medicinal chemistry.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

    Cyclization: Reagents such as hydrazines, aldehydes, and ketones under acidic or basic conditions.

Major Products Formed

    Reduction: 3-amino-1H-Pyrazol-4-amine.

    Substitution: Various N-substituted pyrazole derivatives.

    Cyclization: Fused heterocyclic compounds such as pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

3-nitro-1H-Pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-nitro-1H-Pyrazol-4-amine depends on its specific application. In medicinal chemistry, the compound may act by interacting with molecular targets such as enzymes or receptors. For example, aminopyrazoles have been shown to inhibit kinases like p38MAPK, which are involved in inflammatory pathways . The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-1H-Pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of both nitro and amino groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-nitro-1H-pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O2/c4-2-1-5-6-3(2)7(8)9/h1H,4H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZVDIIFPQUKAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40901502
Record name NoName_628
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40901502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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